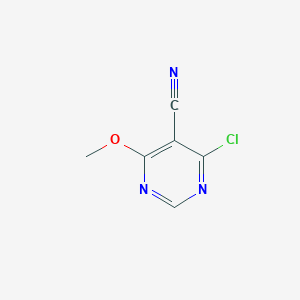

4-Chloro-6-methoxypyrimidine-5-carbonitrile

CAS No.: 425394-86-1

Cat. No.: VC11668297

Molecular Formula: C6H4ClN3O

Molecular Weight: 169.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 425394-86-1 |

|---|---|

| Molecular Formula | C6H4ClN3O |

| Molecular Weight | 169.57 g/mol |

| IUPAC Name | 4-chloro-6-methoxypyrimidine-5-carbonitrile |

| Standard InChI | InChI=1S/C6H4ClN3O/c1-11-6-4(2-8)5(7)9-3-10-6/h3H,1H3 |

| Standard InChI Key | RYCFHVBSKVGIHY-UHFFFAOYSA-N |

| SMILES | COC1=C(C(=NC=N1)Cl)C#N |

| Canonical SMILES | COC1=C(C(=NC=N1)Cl)C#N |

Introduction

4-Chloro-6-methoxypyrimidine-5-carbonitrile is a heterocyclic compound belonging to the pyrimidine family, which is a crucial component of nucleic acids like DNA and RNA. This compound features a chlorine atom at position 4, a methoxy group at position 6, and a carbonitrile group at position 5 of the pyrimidine ring. Its molecular formula is C₆H₄ClN₃O, and it is characterized by its potential applications in medicinal chemistry and agrochemicals due to the presence of reactive functional groups.

Synthesis Methods

The synthesis of 4-Chloro-6-methoxypyrimidine-5-carbonitrile typically involves the reaction of pyrimidine derivatives with various reagents. Common methods include chlorination reactions using reagents like N-chlorosuccinimide (NCS) and the use of solvents such as ethanol or acetonitrile to optimize yields . Alternative methods may involve different solvents or reaction temperatures to improve efficiency.

Biological Activity and Applications

4-Chloro-6-methoxypyrimidine-5-carbonitrile has garnered interest for its potential biological activity, particularly as an enzyme inhibitor. It is investigated for its role in developing new pharmaceuticals, especially in cancer research, where it may act as an anticancer agent by targeting specific molecular pathways. The compound's ability to bind with specific enzymes or receptors makes it significant in drug development processes.

Research Findings

Recent studies on pyrimidine derivatives have shown promising results in anticancer applications. For instance, pyrimidine-5-carbonitrile derivatives have been designed as ATP mimicking tyrosine kinase inhibitors targeting the epidermal growth factor receptor (EGFR), demonstrating moderate antiproliferative activity against various cancer cell lines . While specific data on 4-Chloro-6-methoxypyrimidine-5-carbonitrile's anticancer activity is limited, its structural similarity to these derivatives suggests potential applications in medicinal chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume